

Application Notes and Protocols: ST-1006 (Histamine H4 Receptor Agagonist)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.^{[1][2][3]} Its role in modulating immune and inflammatory responses makes it a valuable tool for research in areas such as allergy, asthma, pruritus, and autoimmune diseases.^{[1][4]} These application notes provide essential safety and handling guidelines, experimental protocols, and a summary of key data for the use of **ST-1006** in a research setting.

Safety and Handling

While a comprehensive toxicological profile for **ST-1006** is not publicly available, adherence to standard laboratory safety protocols for handling chemical compounds is essential.

2.1 General Handling:

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

- Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Wash hands thoroughly after handling.

2.2 Storage and Stability: **ST-1006** should be stored under the following conditions to ensure its stability:

Form	Storage Temperature	Duration	Notes
Solid (Powder)	4°C	Protect from light.	
Stock Solution	-80°C	6 months	Protect from light.
-20°C	1 month	Protect from light. [5]	

2.3 First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash off immediately with plenty of water.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Physicochemical and In Vitro Data

The following table summarizes key quantitative data for **ST-1006**.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₀ Cl ₂ N ₆	[5]
Molecular Weight	367.28 g/mol	[5]
Appearance	White to off-white solid	[5]
Purity	≥99.55%	[5]
pKi for H4R	7.94	[5][6]
Solubility	DMSO: ≥125 mg/mL (340.34 mM)	[5]

Experimental Protocols

4.1 Preparation of Stock Solutions: For in vitro and in vivo experiments, it is recommended to prepare a concentrated stock solution of **ST-1006** in a suitable solvent.

- Solvent: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[5]
- Procedure:
 - Weigh the desired amount of **ST-1006** powder in a sterile microcentrifuge tube.
 - Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
 - Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C, protected from light.[5]

4.2 In Vitro Assay: Basophil Chemotaxis Assay This protocol is designed to assess the chemotactic effect of **ST-1006** on human basophils.

- Materials:
 - **ST-1006**
 - Isolated human basophils
 - Chemotaxis chamber (e.g., Boyden chamber)
 - Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
- Procedure:
 - Prepare serial dilutions of **ST-1006** in the assay buffer. A final concentration of 10 μ M is reported to be a potent inducer of basophil migration.[\[5\]](#)
 - Add the **ST-1006** dilutions to the lower wells of the chemotaxis chamber.
 - Place the microporous membrane over the lower wells.
 - Add a suspension of isolated human basophils to the upper wells.
 - Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 1-3 hours).
 - After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
 - Quantify the migrated cells by microscopy.

4.3 In Vivo Assay: Pruritus Model in Mice This protocol describes the induction of a scratching response in mice to evaluate the pruritic effects of **ST-1006**.

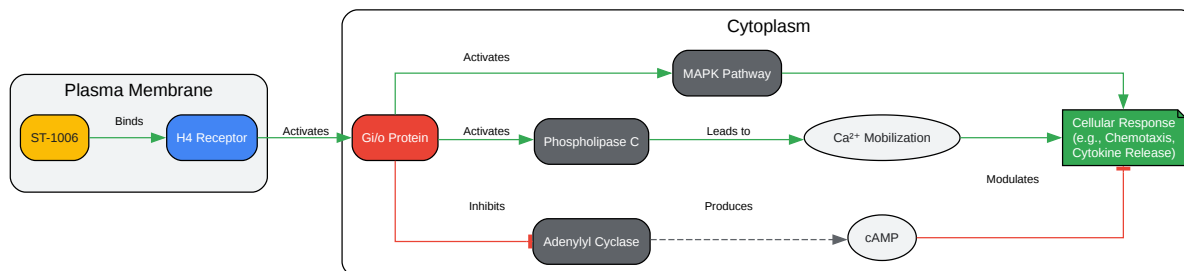
- Animal Model: Male CD-1 mice (8-10 weeks old, 25-30 g).[\[5\]](#)
- Materials:
 - **ST-1006**
 - Sterile saline or appropriate vehicle for injection

- Procedure:
 - Prepare the desired dose of **ST-1006** in the vehicle. Doses ranging from 1 to 100 mg/kg have been reported.[\[5\]](#)
 - Administer **ST-1006** via subcutaneous (s.c.) injection into the rostral back of the mouse.
 - Immediately after injection, place the mouse in an observation chamber.
 - Videotape or directly observe the mouse for a defined period (e.g., 30-60 minutes).
 - Count the number of scratching bouts directed towards the injection site.

Signaling Pathway and Workflow Diagrams

5.1 Histamine H4 Receptor Signaling Pathway

The activation of the histamine H4 receptor by **ST-1006** initiates a cascade of intracellular events. H4R is coupled to the Gi/o family of G proteins.[\[1\]](#) Upon agonist binding, the G protein is activated, leading to the dissociation of the G α i/o and G β γ subunits. The G α i/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). H4R activation has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[\[2\]](#)[\[7\]](#)

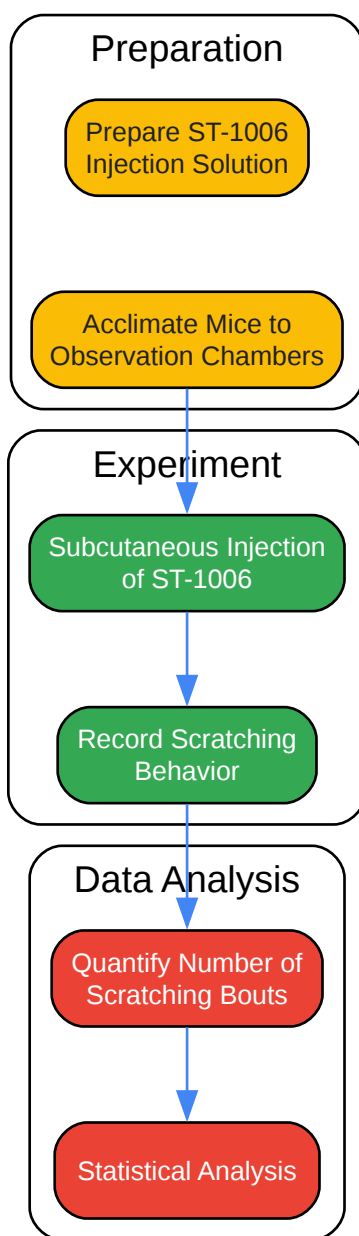


[Click to download full resolution via product page](#)

Caption: Histamine H4 Receptor signaling cascade initiated by **ST-1006**.

5.2 Experimental Workflow: In Vivo Pruritus Study

The following diagram illustrates the key steps in conducting an in vivo pruritus study using **ST-1006**.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo pruritus study with **ST-1006**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ST-1006 - Nordic Biosite [nordicbiosite.com]
- 7. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ST-1006 (Histamine H4 Receptor Agagonist)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611016#st-1006-safety-and-handling-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com